molecular formula C19H28N4O6S3 B8104144 NHS-SS-Biotin

NHS-SS-Biotin

Cat. No.: B8104144
M. Wt: 504.7 g/mol
InChI Key: LBEDTGQHCFODEH-LXIYXOSZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NHS-SS-Biotin, also known as N-hydroxysulfosuccinimide-SS-biotin, is a water-soluble, amine-reactive biotinylation reagent. It contains a cleavable disulfide bond within its spacer arm, which allows for reversible labeling of proteins and cell surface primary amines. This compound is widely used in biochemical and molecular biology applications for labeling and purification purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions: NHS-SS-Biotin is synthesized through the reaction of biotin with N-hydroxysulfosuccinimide (NHS) and a disulfide-containing linker. The reaction typically occurs in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to ensure solubility. The NHS ester group reacts with primary amines to form stable amide bonds .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes precise control of reaction conditions such as temperature, pH, and solvent concentration to ensure high yield and purity. The final product is purified through techniques like chromatography and crystallization .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

NHS-SS-Biotin exerts its effects through the formation of stable amide bonds with primary amines on proteins and other molecules. The disulfide bond within the spacer arm allows for reversible labeling, enabling the release of the biotin label upon treatment with reducing agents. This reversible labeling is particularly useful in affinity purification and other biochemical assays .

Comparison with Similar Compounds

Uniqueness: NHS-SS-Biotin’s unique feature is its cleavable disulfide bond, which allows for reversible labeling. This property distinguishes it from other biotinylation reagents and makes it particularly valuable in applications requiring temporary labeling and subsequent release of the biotin tag .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyldisulfanyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O6S3/c24-14(4-2-1-3-13-18-12(11-30-13)21-19(28)22-18)20-8-10-32-31-9-7-17(27)29-23-15(25)5-6-16(23)26/h12-13,18H,1-11H2,(H,20,24)(H2,21,22,28)/t12-,13-,18-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBEDTGQHCFODEH-LXIYXOSZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCSSCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1=O)OC(=O)CCSSCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O6S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NHS-SS-Biotin
Reactant of Route 2
Reactant of Route 2
NHS-SS-Biotin
Reactant of Route 3
Reactant of Route 3
NHS-SS-Biotin
Reactant of Route 4
Reactant of Route 4
NHS-SS-Biotin
Reactant of Route 5
Reactant of Route 5
NHS-SS-Biotin
Reactant of Route 6
NHS-SS-Biotin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.